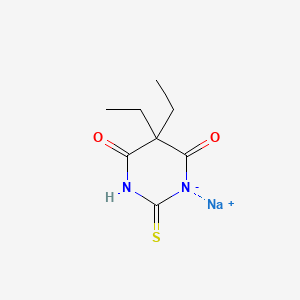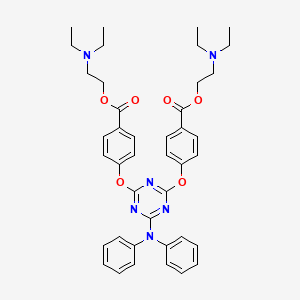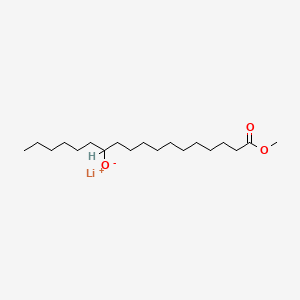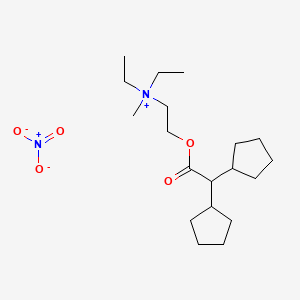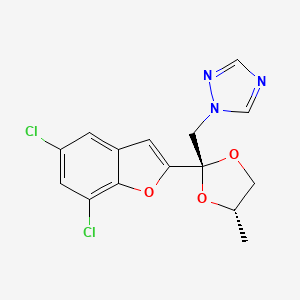![molecular formula C33H51B2N3O6 B13782858 Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- CAS No. 68224-81-7](/img/structure/B13782858.png)
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- is a complex organoboron compound It is characterized by the presence of boron atoms coordinated with methylphenolato and dimethylaminoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- typically involves the reaction of boron trihalides with methylphenol and tris(dimethylaminoethyl)borate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The methylphenolato and dimethylaminoethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include boron oxides, boron hydrides, and substituted boron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems and as a boron neutron capture therapy (BNCT) agent.
Medicine: Research is ongoing to explore its use in cancer treatment and imaging.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- involves its interaction with molecular targets through coordination bonds. The boron atoms can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which play a crucial role in its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Boron, tris[3-methylphenolato][tris[2-(dimethylamino)ethyl] orthoborate]
- Boron, tris[4-methylphenolato][tris[2-(dimethylamino)ethyl] orthoborate]
- Boron, tris[phenolato][tris[2-(dimethylamino)ethyl] orthoborate]
Uniqueness
Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]- is unique due to the presence of both 3- and 4-methylphenolato groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
68224-81-7 |
|---|---|
Molecular Formula |
C33H51B2N3O6 |
Molecular Weight |
607.4 g/mol |
IUPAC Name |
(3-methylphenyl) bis(4-methylphenyl) borate;tris[2-(dimethylamino)ethyl] borate |
InChI |
InChI=1S/C21H21BO3.C12H30BN3O3/c1-16-7-11-19(12-8-16)23-22(24-20-13-9-17(2)10-14-20)25-21-6-4-5-18(3)15-21;1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h4-15H,1-3H3;7-12H2,1-6H3 |
InChI Key |
BFLMRSNGLAAFOL-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCN(C)C)(OCCN(C)C)OCCN(C)C.B(OC1=CC=C(C=C1)C)(OC2=CC=C(C=C2)C)OC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


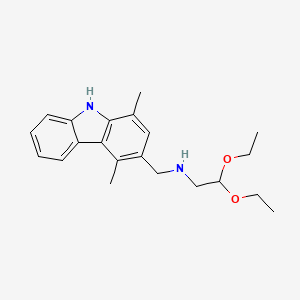
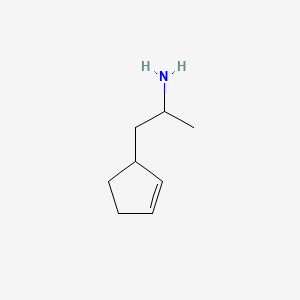
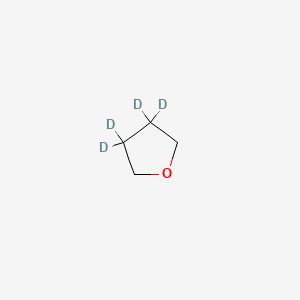
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
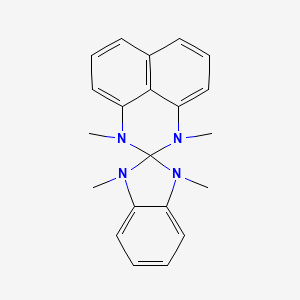
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
